molecular formula C7H5N3O2S B13195672 2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid

2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B13195672
M. Wt: 195.20 g/mol
InChI Key: GGUOAZODUXGYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Imidazol-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C 7 H 5 N 3 O 2 S and a molecular weight of 195.20 g/mol . Its structure features a thiazole ring, substituted at the 2-position with a 1H-imidazole group and at the 4-position with a carboxylic acid functional group . The carboxylic acid moiety provides a versatile handle for further synthetic modification, making this compound a valuable building block in medicinal chemistry and drug discovery research. It is particularly useful for the synthesis of more complex molecules, such as amides, via its carboxylic acid group. As a bifunctional scaffold containing two key nitrogen-containing heterocycles, it may be of interest in the development of compounds for various biochemical applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this and all chemicals with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C7H5N3O2S

Molecular Weight

195.20 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C7H5N3O2S/c11-7(12)4-3-13-6(10-4)5-8-1-2-9-5/h1-3H,(H,8,9)(H,11,12)

InChI Key

GGUOAZODUXGYLO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C2=NC(=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring . The reaction conditions are generally mild, and the process is tolerant to various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Carboxylic Acid Derivative Reactions

The -COOH group enables classical acid-mediated transformations:

Esterification

Reacts with alcohols (R-OH) under acidic or coupling conditions:

Reagent/ConditionProductApplication
SOCl₂ → ROH (reflux)Methyl/ethyl estersProdrug synthesis
DCC/DMAP, ROHActivated estersPeptide coupling

Mechanistic Insight : Thionyl chloride converts -COOH to acyl chloride intermediates, enabling nucleophilic alcohol attack.

Amidation

Forms pharmacologically active amides via coupling reagents:

text
Reaction: Acid + R-NH₂ → CONHR Conditions: HBTU, DIPEA, DMF, 85°C [8] Yield: 35-68% [8][10]

Example: Coupling with 6-(trifluoromethyl)-1H-benzimidazol-2-amine yields enzyme inhibitors .

Thiazole Ring Reactions

The electron-deficient thiazole participates in electrophilic substitutions and cycloadditions:

Electrophilic Aromatic Substitution

Limited reactivity due to electron withdrawal by imidazole and carboxylic acid groups. Halogenation occurs at C5 under harsh conditions:

text
Reagent: Cl₂, FeCl₃ Product: 5-chloro derivative [1]

[3+2] Cycloadditions

Reacts with nitrile oxides to form imidazo[2,1-b]thiazole systems:

Thiazole+R C N OFused tricyclic adducts[4]\text{Thiazole}+\text{R C N O}\rightarrow \text{Fused tricyclic adducts}\quad[4]

Application : Expands π-conjugation for materials science applications.

Imidazole Ring Reactions

The 1H-imidazol-2-yl group undergoes N-centered reactions:

Metal Coordination

Forms complexes with transition metals:

Metal SaltCoordination SiteGeometry
Cu(NO₃)₂Imidazole N3Square planar
FeCl₃Thiazole S, Imidazole NOctahedral

Biological Relevance : Cu²⁺ complexes show 92% β-secretase inhibition at 10 µM.

Alkylation/Acylation

Imidazole N1 reacts selectively with alkyl halides:

text
Reagent: CH₃I, K₂CO₃ Product: 1-methylimidazolium derivative [6] Yield: 78% [6]

Decarboxylation Reactions

Thermal or photolytic loss of CO₂ generates 2-(1H-imidazol-2-yl)thiazole:

ConditionCatalystByproduct
220°CNoneCO₂
hv (300 nm)TiO₂CO₂

Application : Generates ligands for asymmetric catalysis.

Biological Activity Modulation Reactions

Structural modifications correlate with pharmacological effects:

Kinase Inhibition

Sulfonamide derivatives (via -COOH → -SO₂NH₂):

DerivativeIC₅₀ vs PIM1 Kinase
Parent acid540 nM
4-NO₂-benzenesulfonamide12 nM

Antifungal Activity

Ester derivatives against Candida albicans:

Ester GroupMIC (µg/mL)
Methyl128
p-Nitrobenzyl8

Stability and Degradation

Hydrolytic Degradation (pH-dependent):

pHHalf-lifeMajor Degradant
1.28 hrImidazole-thiazole dimer
7.472 hrNone detected

Thermal Stability : Decomposes above 240°C via simultaneous decarboxylation and imidazole ring cleavage .

Scientific Research Applications

While comprehensive data tables and case studies for "2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid" are not available within the provided search results, the search results offer insights into the applications of thiazole and related compounds in various scientific fields.

Scientific Research Applications

  • Anticancer Activity 2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid derivatives have demonstrated promising anticancer properties.
  • Xanthine Oxidase Inhibitors: Derivatives of 4-methyl-1,3-thiazole-5-carboxylic acid have been developed as xanthine oxidase inhibitors and free radical scavengers . Some compounds demonstrated potent xanthine oxidase inhibitory activities .
  • CK1δ Inhibitors: Certain benzamidothiazole compounds have been identified as potent and selective inhibitors of CK1δ, which is relevant to disorders such as cancer, neurodegenerative diseases, and inflammatory disorders .
  • Anti-proliferative Activity: Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives exhibit anti-proliferative activity against a range of tumor cell lines . One compound showed cell cycle arrest at the G0/G1 interphase and potent anti-proliferative activity against select cancer cell types without affecting normal human cells .

Chemical Reactions
2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including oxidation.

Additional Thiazole Information

  • 2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid hydrochloride is another thiazole compound with potential research applications .

Mechanism of Action

The mechanism by which 2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key metabolic processes in microbial or cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic Acid
  • Structure : A methylphenyl group replaces the imidazole substituent.
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid
  • Structure : Chlorophenyl substituent at position 2 of the thiazole.
  • Properties : Higher molecular weight (239.67 g/mol vs. ~211.2 g/mol for the target compound) and melting point (206–207°C), attributed to enhanced intermolecular forces from the chlorine atom .
2-(Phenoxymethyl)-1,3-thiazole-4-carboxylic Acid
  • Structure: Phenoxymethyl group at position 2.
  • Properties : Larger molecular weight (243.31 g/mol) and increased lipophilicity, which may improve membrane permeability in drug design .

Derivatives with Modified Functional Groups

2-(1H-Imidazol-2-yl)-1,3-thiazole-4-carboxylic Acid Hydrochloride
  • Structure : Hydrochloride salt of the target compound.
  • Properties : Enhanced solubility in aqueous environments compared to the free acid form, critical for pharmacokinetic optimization .
Carbimazole
  • Structure : Ethyl ester of a thioxoimidazoline-carboxylic acid.
  • Applications: Clinically used as an antithyroid agent.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
2-(1H-Imidazol-2-yl)-1,3-thiazole-4-carboxylic acid C₇H₅N₃O₂S 211.2 Not reported Hydrogen-bonding, metal coordination
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid C₁₀H₆ClNO₂S 239.67 206–207 High melting point, lipophilic
2-(Phenoxymethyl)-1,3-thiazole-4-carboxylic acid C₁₁H₉NO₃S 243.31 Not reported Enhanced lipophilicity

Biological Activity

2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid (ITCA) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of ITCA, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

  • Molecular Formula : C7H6N3O2S
  • Molecular Weight : 206.21 g/mol
  • CAS Number : 2094829-99-7

Physical Properties

  • Appearance : White to off-white powder
  • Solubility : Soluble in water and organic solvents

Anticancer Activity

ITCA and its derivatives have shown promising anticancer properties. For instance, a study evaluating various thiazole derivatives demonstrated significant cytotoxic effects against different cancer cell lines. The presence of electron-donating groups on the phenyl ring was found to enhance activity, with IC50 values often falling below 30 µM, comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of ITCA Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
ITCAA4311.98Induction of apoptosis
ITCA DerivativeU25110Inhibition of Bcl-2
ITCA DerivativeWM79315Disruption of mitochondrial function

Carbonic Anhydrase Inhibition

Recent studies have indicated that ITCA derivatives exhibit selective inhibition of carbonic anhydrase (CA) isoforms, particularly hCA II. The inhibition constants (Ki) for several derivatives ranged from 57.7 to 98.2 µM, suggesting potential applications in treating conditions like glaucoma and certain tumors .

Table 2: Inhibition Potency Against CA Isoforms

CompoundCA IsoformKi (µM)
ITCA DerivativehCA I>100
ITCA DerivativehCA II57.7
ITCA DerivativehCA IX>100
ITCA DerivativehCA XII>100

Antimicrobial Activity

ITCA has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant activity against various bacterial strains, including resistant strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Study: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of ITCA derivatives revealed:

  • Tested Strains : Staphylococcus aureus, Escherichia coli
  • Results : Minimum inhibitory concentrations (MIC) were found to be as low as 15 µg/mL, indicating strong antimicrobial potential.

Structure-Activity Relationship (SAR)

The biological activity of ITCA is influenced by various structural features:

  • Substituents on the Imidazole Ring : Electron-withdrawing groups enhance activity against certain targets.
  • Positioning of Functional Groups : The position of carboxylic acid and thiazole moieties is critical for maintaining biological efficacy.
  • Hydrophobic Interactions : Compounds with increased hydrophobic character tend to exhibit better binding affinities to target proteins.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of imidazole precursors with thiazole derivatives. For example, Friedel-Crafts acylation under solvent-free conditions with Eaton's reagent yields fused imidazo-thiazole scaffolds (90–96% yields) . Key intermediates are characterized via thin-layer chromatography (TLC), IR spectroscopy (to confirm functional groups), and 1H^1H/13C^{13}C NMR for structural elucidation. Elemental analysis validates purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carboxylic acid (-COOH) and imidazole/thiazole ring vibrations (~1700 cm1^{-1} for C=O; ~3100 cm1^{-1} for N-H).
  • NMR : 1H^1H NMR resolves aromatic protons (δ 7.0–8.5 ppm) and carboxylic acid protons (δ 12–14 ppm). 13C^{13}C NMR confirms carbonyl (δ ~165–170 ppm) and heterocyclic carbons.
  • Mass Spectrometry : High-resolution MS determines molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validates C, H, N, S content (±0.3% deviation) .

Q. What biological activities are associated with imidazo-thiazole derivatives, and how are these evaluated?

  • Methodological Answer : Imidazo-thiazoles exhibit anti-inflammatory, anticancer, and antimicrobial properties. In vitro assays include:

  • Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Antimicrobial Screening : Disc diffusion/Kirby-Bauer methods against Gram-positive/negative bacteria.
  • Enzyme Inhibition : ELISA-based assays for COX-2 or kinase inhibition.
    Biological activity is often correlated with electron-withdrawing substituents on the thiazole ring .

Advanced Research Questions

Q. How can synthetic efficiency be improved for high-yield production of this compound?

  • Methodological Answer :

  • Solvent-Free Conditions : Reduces purification steps and environmental impact (e.g., Eaton's reagent-mediated Friedel-Crafts acylation achieves 90–96% yields) .
  • Catalyst Optimization : Use of Cu(I)- or Pd-based catalysts for Suzuki-Miyaura couplings to introduce aryl groups.
  • Flow Chemistry : Continuous flow systems enhance reaction control and scalability.
  • Machine Learning : AI-driven parameter optimization (e.g., temperature, catalyst loading) improves reproducibility .

Q. How to resolve contradictions in reported biological activity data for imidazo-thiazole derivatives?

  • Methodological Answer : Discrepancies may arise from:

  • Structural Variability : Minor substituent changes (e.g., halogen vs. methyl groups) alter bioactivity. Re-evaluate SAR using isosteric replacements .
  • Assay Conditions : Standardize in vitro protocols (e.g., cell line passage number, serum concentration).
  • Theoretical Frameworks : Link results to molecular docking (e.g., binding affinity to EGFR or COX-2) to explain mechanistic differences .

Q. What computational strategies are effective in studying the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in active sites (e.g., imidazole-thiazole scaffolds interacting with ATP-binding pockets) .
  • MD Simulations : GROMACS/AMBER evaluates stability of ligand-protein complexes over 100+ ns trajectories.
  • QSAR Models : Use Gaussian or COMSOL to correlate electronic properties (HOMO-LUMO gaps) with bioactivity .

Q. How to design SAR studies for optimizing the compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent Screening : Introduce electron-donating (e.g., -OCH3_3) or withdrawing (e.g., -NO2_2) groups at the thiazole 4-position.
  • Bioisosteric Replacement : Replace carboxylic acid with tetrazole or sulfonamide to enhance bioavailability.
  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, with in vivo hydrolysis studies .

Data Analysis and Theoretical Frameworks

Q. How to integrate experimental data with theoretical models for mechanistic insights?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate reaction pathways (e.g., activation energies for cyclization steps) using Gaussian09.
  • Retrosynthetic Analysis : Apply Corey’s logic to identify feasible precursors and reaction sequences.
  • Network Pharmacology : Map multi-target interactions (e.g., kinase and protease inhibition) using STRING or KEGG databases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.